molecular formula C30H37NO6 B1669694 19,20-Epoxycytochalasin D CAS No. 22144-77-0

19,20-Epoxycytochalasin D

Cat. No.: B1669694
CAS No.: 22144-77-0
M. Wt: 507.6 g/mol
InChI Key: SDZRWUKZFQQKKV-JHADDHBZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytochalasin D is a cell-permeable fungal metabolite and mycotoxin that serves as a potent inhibitor of actin polymerization, making it an essential tool for cytoskeletal and cytological research. This compound binds with high affinity to the barbed (plus) ends of actin filaments, effectively capping the filaments and preventing both the association and dissociation of actin subunits. This primary mechanism disrupts actin microfilament dynamics, leading to profound changes in cellular processes dependent on the actin cytoskeleton, including cell motility, morphology, and division. In research applications, Cytochalasin D is approximately 10-fold more potent than Cytochalasin B and offers the distinct advantage of not inhibiting monosaccharide transport across cell membranes. Scientists utilize this compound extensively to study actin dynamics, membrane ruffling, cytokinesis, and cell cycle regulation. Treatment with Cytochalasin D activates p53-dependent pathways, causing cell cycle arrest at the G1-S transition, and can induce rapid tyrosine phosphorylation of fish (SH3PXD2A) along with Src activation. Additional research applications include investigations in cancer metastasis (particularly cell migration and invasion), thromboplastometry (FIBTEM) assays for assessing fibrinogen function, stem cell differentiation, and neurological studies exploring synaptic plasticity and axon guidance. Our Cytochalasin D (CAS 22144-77-0) is sourced from Zygosporium mansonii and is provided with ≥98% purity. The product is offered in lyophilized powder form and should be stored at -20°C. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17-18,22-26,33,36H,3,10,16H2,1-2,4-5H3,(H,31,35)/b13-9+,15-14+/t17-,18+,22-,23-,24+,25-,26+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZRWUKZFQQKKV-JHADDHBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO6
Record name CYTOCHALASIN D
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20082
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cytochalasin d appears as needles or fluffy white powder. (NTP, 1992), Solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline]
Record name CYTOCHALASIN D
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20082
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cytochalasin D
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4637
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

NEEDLES FROM ACETONE-PETROLEUM ETHER

CAS No.

22144-77-0
Record name CYTOCHALASIN D
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20082
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (-)-Cytochalasin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22144-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytochalasin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022144770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7(S),18(R)-dihydroxy-16(S),18-dimethyl-10-phenyl[11]cytochalasa-6(12),13(E),19(E)-triene-1,17-dione 21(R)-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.716
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYTOCHALASIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY9F0FZ3TO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYTOCHALASIN D
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

491 to 500 °F (decomposes) (NTP, 1992), 267-271 °C
Record name CYTOCHALASIN D
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20082
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYTOCHALASIN D
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3549
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Natural Extraction from Fungal Sources

Cultivation and Fermentation

Cytochalasin D is naturally produced by the fungus Zygosporium masonii (ATCC MYA3308). The extraction process begins with the cultivation of fungal mycelia under controlled fermentation conditions. Mold mattes are typically grown in nutrient-rich media, with optimal temperature and aeration to maximize metabolite production. Post-fermentation, the biomass is harvested, lyophilized, and subjected to solvent extraction using chloroform or dichloromethane to isolate crude cytochalasin D.

Purification and Crystallization

The crude extract undergoes sequential purification steps. Preparative thin-layer chromatography (TLC) on silica gel plates with chloroform-methanol mixtures (9:1 v/v) effectively separates cytochalasin D from structurally similar congeners. Final purification is achieved via recrystallization from chloroform, yielding >99% pure cytochalasin D as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Despite its simplicity, this method faces challenges in scalability due to low natural abundance (typical yields of 5–10 mg per liter of culture).

Total Synthesis via Intramolecular Diels-Alder Reaction

Retrosynthetic Strategy

The synthetic route to cytochalasin D centers on constructing its 11-membered macrocyclic core. A landmark approach employs an intramolecular Diels-Alder (IMDA) reaction to simultaneously establish four stereocenters (C4, C5, C8, C9) and form the macrocycle. The retrosynthesis divides the molecule into two key fragments: a pyrrolidinone dienophile and a triene diene (Fig. 1).

Stepwise Synthesis

Preparation of Dienophile and Diene Precursors

The pyrrolidinone dienophile is synthesized from N-Boc-L-phenylalanine through a seven-step sequence involving selenation and oxidative elimination (60% overall yield). Concurrently, the triene diene is prepared via Horner-Wadsworth-Emmons olefination between aldehyde 13 and dienyl phosphonate 14 , yielding triene 15 (75% yield). Acylation of pyrrolidinone 18 with acyl imidazole 17 generates the IMDA precursor 21 .

Intramolecular Diels-Alder Cyclization

Heating precursor 21 in toluene under high-dilution conditions (0.01 M) at 50°C induces the IMDA reaction, producing macrocyclic triene 22 in 25–30% yield (Table 1). The reaction proceeds via an endo transition state, favoring the desired stereochemistry. Lewis acid catalysts like ZnCl₂ or solvent-free conditions improve diastereoselectivity (endo/exo up to 6:1).

Table 1: Optimization of Diels-Alder Reaction Conditions

Entry Dienophile Conditions Yield (%) endo/exo Ratio
1 21 Toluene, 50°C 25–30 3.6:1
2 21 ZnCl₂, DCM, 0°C 68 1.3:1
3 21 Solvent-free, 50°C 51 5.5:1
4 9 Solvent-free, 50°C 68 6.0:1

Data compiled from

Post-Cyclization Functionalization

Epoxidation and Hydroxylation

Selective functionalization of triene 22 is critical for introducing oxygen substituents. Epoxidation with m-chloroperbenzoic acid (mCPBA) targets the 17,18-double bond, while hydroxylation using osmium tetroxide (OsO₄) modifies the 6,7-double bond to yield diol 26 (85% yield).

Dehydration and Oxidation

Diol 26 is protected as acetonide 30 , followed by dehydration with Martin’s sulfurane to form exocyclic alkene 31 . Subsequent OsO₄-mediated hydroxylation and phenylselenation-oxidative elimination yield enone 36 , which is reduced under Luche conditions (NaBH₄, CeCl₃) to alcohol 37 (90% yield).

Final Deprotection

Acetylation of 37 and protecting group exchange afford acetate 41 . Mild oxidation of the vicinal diol with Dess-Martin periodinane produces ketone 43 , which undergoes global deprotection (TFA/H₂O) to yield cytochalasin D (≥98% purity).

Comparative Analysis of Preparation Methods

Yield and Scalability

Natural extraction provides cytochalasin D in modest yields (5–10 mg/L) but requires minimal synthetic expertise. In contrast, total synthesis offers higher purity (>98%) and the ability to generate structural analogs, albeit with lower overall yields (8–12% over 20+ steps).

Economic and Environmental Considerations

Fungal fermentation demands significant bioreactor capacity and time (2–3 weeks), whereas synthetic routes utilize costly reagents like OsO₄ and chiral catalysts. Recent advances in catalytic asymmetric Diels-Alder reactions may reduce costs by improving step economy.

Chemical Reactions Analysis

Types of Reactions: Cytochalasin D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for different research purposes.

Common Reagents and Conditions: Common reagents used in the reactions of cytochalasin D include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired modification but typically involve standard laboratory techniques.

Major Products: The major products formed from these reactions include various derivatives of cytochalasin D, which are used to study the structure-activity relationships and enhance the compound’s bioactivity .

Scientific Research Applications

Cancer Research

Cytochalasin D's ability to disrupt actin filaments is particularly useful in cancer studies:

  • Cell Migration and Invasion : It helps in understanding how cancer cells move and invade surrounding tissues, contributing to the development of anti-metastatic therapies .
  • Drug Screening : The compound is used in high-throughput assays to identify potential inhibitors of actin polymerization, aiding in the search for new therapeutic agents targeting the cytoskeleton .

Immunology

In immunological studies, Cytochalasin D plays a crucial role:

  • Immune Cell Function : It assists in investigating the dynamics of immune cell migration and activation, which are essential for effective immune responses .
  • Inflammatory Responses : By disrupting actin dynamics, researchers can study how immune cells respond to inflammation and infection.

Neuroscience

The actin cytoskeleton is vital for neuronal development:

  • Synaptic Plasticity : Cytochalasin D is utilized to explore how actin influences synaptic changes during learning and memory processes .
  • Neurodegenerative Diseases : Researchers investigate how disruptions in actin dynamics contribute to conditions like Alzheimer's disease.

Stem Cell Research

In regenerative medicine, Cytochalasin D aids in understanding stem cell behavior:

  • Differentiation Studies : The compound is used to assess how actin dynamics affect stem cell differentiation pathways, particularly in chondrogenesis .
  • Tissue Engineering : Insights gained from using Cytochalasin D can inform strategies for tissue regeneration and repair.

Case Studies

Study FocusFindingsReferences
ChondrogenesisCytochalasin D modulates actin dynamics critical for chondrogenic differentiation by reducing cofilin phosphorylation.
Cancer MetastasisThe compound promotes pulmonary metastasis in melanoma cells by activating coagulation pathways through its effects on actin filaments.
Tight Junction PermeabilityAt specific concentrations, Cytochalasin D increases tight junction permeability in epithelial cells by disrupting apical actin networks.
Stent TechnologyLow-dose Cytochalasin D-eluting stents showed reduced intimal hyperplasia compared to controls, indicating potential therapeutic benefits in cardiovascular applications.

Implications and Future Directions

While Cytochalasin D has significantly advanced our understanding of cellular processes involving the actin cytoskeleton, challenges such as toxicity and delivery methods remain. Ongoing research into derivatives and combination therapies holds promise for expanding its applications in both research and clinical settings.

Mechanism of Action

Cytochalasin D exerts its effects by binding to the barbed (plus) ends of actin filaments, preventing the addition of new actin monomers. This inhibition of actin polymerization leads to the disruption of actin microfilaments and activation of p53-dependent pathways, causing cell cycle arrest at the G1-S transition . The compound’s ability to interfere with actin dynamics makes it a valuable tool for studying cellular processes involving the cytoskeleton.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Cytochalasin D vs. Cytochalasin B

Structural Differences :
Cytochalasin D is an isomeric analogue of cytochalasin B, differing in the positioning of an ester group, the addition of a ketone, and double-bond placement . These modifications enhance its actin-disrupting efficacy by 10–100-fold compared to cytochalasin B .

Functional Outcomes :

  • Actin Inhibition : Cytochalasin D is more potent in blocking actin polymerization, making it a preferred tool for cytoskeletal studies .
  • DNA Synthesis Inhibition: At lower concentrations (e.g., 1 µM), cytochalasin D significantly reduces DNA synthesis in normal rat adrenocortical cells, whereas cytochalasin B requires higher doses for similar effects .
  • Glucose Uptake : Unlike cytochalasin B, which strongly inhibits glucose transport, cytochalasin D has minimal impact on glucose uptake, suggesting distinct mechanisms of action .
Cytochalasin D vs. Engleromycin

Structural Similarities :
Engleromycin shares a macrocyclic structure akin to cytochalasin D, including a perhydro-isoindolone moiety .

Functional Contrasts :

  • Antiproliferative Activity: Engleromycin shows moderate cytotoxicity against cancer cell lines (e.g., IC50 = 3.14–26.77 µM in A549 and SGC-7901 cells), but it is less potent than doxorubicin (IC50 = 0.14–0.74 µM) .
  • Mechanistic Scope : Engleromycin’s anticancer effects remain understudied, whereas cytochalasin D is well-documented in inducing p53-dependent apoptosis and cell cycle arrest .

Table 1. Antiproliferative Effects of Engleromycin vs. Doxorubicin (IC50, µM)

Compound SGC-7901 HT-29 HeLa A549 LO-2 (Normal)
Engleromycin 26.77 7.73 7.00 3.14 3.76
Doxorubicin 0.74 0.24 0.27 0.14 0.58

Source:

Cytochalasin D vs. Staurosporine

Common Outcome (Chondrogenesis) :
Both compounds induce chondrogenic differentiation by increasing the G-actin/F-actin ratio, but through distinct pathways:

  • Cytochalasin D : Reduces cofilin phosphorylation, destabilizing actin filaments .
  • Staurosporine : Dissolves actin stress fibers without affecting cofilin phosphorylation, likely via protein kinase inhibition .

Morphological Impact :
Cytochalasin D drastically reduces F-actin content, whereas staurosporine causes a milder decrease, preserving partial cytoskeletal integrity .

Cytochalasin D vs. Latrunculin B

Mechanistic Overlap :
Both target actin dynamics but differ in binding sites. Latrunculin B sequesters G-actin, preventing polymerization, while cytochalasin D caps filament barbed ends .

Cellular Effects :

  • Synapse Formation : Cytochalasin D disrupts TCR microclusters and CD3 localization, whereas latrunculin B preserves CD3 signaling .
  • Toxicity : Cytochalasin D causes significant morphological disruption but maintains cellular polarity in epithelia , whereas latrunculin B’s effects are more reversible.
Cytochalasin D vs. 19,20-Epoxycytochalasin D

Structural Modification :
The epoxy derivative introduces a oxygen bridge at C19–C20, altering bioactivity .

Functional Shifts :

  • Cytotoxicity : Both compounds show antibiotic properties, but the epoxy derivative’s potency in mammalian systems remains uncharacterized .

Table 2. Structural Comparison of Cytochalasin D and Analogues

Feature Cytochalasin D Cytochalasin B This compound
Core Structure Perhydro-isoindolone Perhydro-isoindolone Epoxidated macrocycle
Key Functional Groups Ketone, ester Ester, hydroxyl Epoxide, ester
Actin Inhibition EC50 10–100 nM 1–10 µM Not reported
Source Fungi Engleromyces goetzei Zygosporium mansonii Xylaria hypoxylon

Sources:

Biological Activity

Cytochalasin D (Cyto D) is a potent fungal metabolite known for its significant impact on the actin cytoskeleton, influencing various cellular processes such as migration, division, and intracellular transport. This article reviews the biological activity of Cyto D, focusing on its mechanisms of action, effects on different cell types, and implications in research and clinical settings.

Cyto D primarily acts by binding to the barbed ends of actin filaments, inhibiting the addition of actin monomers and thus preventing filament polymerization. This disruption leads to a range of cellular responses:

  • Disruption of Cytoskeletal Networks : Cyto D severely disrupts the organization of cytoskeletal networks, increasing the number of free actin filament ends. This results in the formation of filamentous aggregates or foci predominantly composed of actin filaments .
  • Effects on Tight Junctions : In epithelial cells, Cyto D has been shown to increase tight junction permeability by disrupting the apical actin ring while affecting basal actin bundles differently. This differential sensitivity suggests that apical actin is crucial for maintaining tight junction integrity .
  • Inhibition of Cell Migration : Cyto D significantly inhibits smooth muscle cell migration and contraction, which has implications for vascular remodeling and intimal hyperplasia following angioplasty .

Effects on Cell Types

  • Smooth Muscle Cells :
    • Cyto D treatment resulted in decreased contractility and migration in smooth muscle cells from rabbit carotid arteries. In vitro studies showed a concentration-dependent inhibition of cellular outgrowth and migration, with significant reductions in α-SMC actin expression following local delivery in vivo .
  • Epithelial Cells :
    • Studies indicated that treatment with Cyto D led to a marked decrease in transepithelial resistance in MDCK cells, highlighting its role in modulating tight junction dynamics. The effects were reversible upon removal of the drug, suggesting potential therapeutic applications .
  • Mesenchymal Cells :
    • In limb bud mesenchymal cells, Cyto D disrupted stress fibers and induced chondrogenesis, indicating its potential use in regenerative medicine .

Case Studies

  • A study examining the effects of Cyto D on wound healing demonstrated that both Cyto D and blebbistatin impaired collective cell migration in 3T3 cells. Wound closure was significantly reduced when treated with Cyto D at concentrations as low as 100 nM .
  • Another investigation into the effects of Cyto D on pathogenic bacteria revealed that it inhibited internalization processes, suggesting potential applications in controlling bacterial infections .

Data Table: Concentration-Dependent Effects of Cytochalasin D

Concentration (μg/ml)Effect on Tight Junction PermeabilityEffect on Smooth Muscle Cell MigrationEffect on Wound Healing
0No effectNo effectNormal
2Significant decreaseModerate inhibitionModerate impairment
10Increased permeabilitySignificant inhibitionSevere impairment
20Lesser effect than expectedSevere inhibitionComplete impairment

Q & A

Q. How does Cytochalasin D inhibit actin polymerization, and what experimental controls are essential for validating its effects?

Cytochalasin D binds to the barbed ends of actin filaments, preventing monomer addition and disrupting microfilament dynamics. Essential controls include:

  • DMSO vehicle controls to rule out solvent effects.
  • Cell viability assays (e.g., Trypan Blue exclusion) to confirm cytotoxicity thresholds.
  • Actin staining validation (e.g., phalloidin-FITC for F-actin visualization) to confirm cytoskeletal disruption .

Q. What concentrations of Cytochalasin D are effective for inhibiting phagocytosis in macrophage studies?

Studies using RAW264.7 macrophages and B. fragilis infection models demonstrate that 5 μM Cytochalasin D effectively blocks phagocytosis, as quantified by colony-forming unit (CFU) assays and fluorescence intensity reduction. Dose-response curves (0.1–10 μM) are recommended to optimize concentrations for specific cell types .

Q. What methodologies are used to assess Cytochalasin D’s impact on cell cycle progression?

  • Mitotic event tracking : Automated systems like Livecyte quantify mitosis inhibition via dose-dependent reductions in mitotic events (e.g., 0.13–0.15 μM EC50 in HT1080 cells) .
  • Biomass synthesis analysis : Dry mass accumulation measurements differentiate proliferation inhibition (reduced cell count) from metabolic activity (persistent biomass synthesis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in phenylalanine incorporation studies during Cytochalasin D biosynthesis?

Discrepancies arise from media composition (complex vs. minimal) and isotopic labeling strategies. For example:

  • In complex media, α-H and amino groups of phenylalanine are lost during incorporation, whereas minimal media with DL-glutamate enhances retention .
  • Methodological solution : Use L-phenyl-[2-13C,15N]alanine in controlled fermentations and isolate protein amino acids (e.g., leucine, isoleucine) as internal standards to validate isotopic enrichment .

Q. Why does Cytochalasin D enhance cytokine production in macrophages despite inhibiting phagocytosis?

Phagocytosis-independent pathways, such as surface receptor activation (e.g., TLR/STING) or potassium efflux , may drive cytokine secretion. For example:

  • In B. fragilis-infected macrophages, Cytochalasin D increased IL-1β production by 3-fold, independent of bacterial internalization.
  • Experimental design : Pair Cytochalasin D with KCl to suppress potassium efflux and isolate phagocytosis-independent signaling .

Q. How can actin disruption by Cytochalasin D be validated beyond microscopy?

  • F-actin/G-actin ratio quantification : Centrifugation assays separate filamentous (F-actin) and monomeric (G-actin) pools, with Western blotting for actin.
  • Functional validation : Combine with phagocytosis inhibition assays (e.g., pHrodo E. coli uptake) to correlate cytoskeletal changes with biological outcomes .

Q. What experimental strategies address conflicting data on Cytochalasin D’s role in tumor biology?

  • Dual-pathway analysis : In CT26 tumors, Cytochalasin D inhibits angiogenesis but promotes metastasis via tissue factor (TF) expression in B16 melanoma.
  • Method : Use p53-null cells to dissect G1-S arrest mechanisms and xenograft models with vascular imaging (e.g., MRI) .

Methodological Best Practices

  • Dose optimization : Always perform time-lapse single-cell tracking to distinguish acute cytoskeletal effects (15-min exposure) from long-term cytotoxicity (>24 hr) .
  • Data interpretation : For isotopic labeling studies, calculate 13C/15N isotopomer probabilities (e.g., 1.53% observed vs. 1.51% theoretical) to validate biosynthetic pathways .
  • Controls for phagocytosis assays : Include gentamicin protection assays to differentiate adhered vs. internalized pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19,20-Epoxycytochalasin D
Reactant of Route 2
19,20-Epoxycytochalasin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.